molecular formula C9H11N3O2 B142000 N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine CAS No. 284686-17-5

N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine

Cat. No.: B142000
CAS No.: 284686-17-5
M. Wt: 193.2 g/mol
InChI Key: LZHYUKOOUYNDHH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the pyridine ring.

    Nitration: Introduction of the nitro group to the pyridine ring.

    Methylation: Introduction of the methyl group to the pyridine ring.

The specific reaction conditions and reagents used in these steps can vary, but common reagents include cyclopropyl bromide for cyclopropylation, nitric acid for nitration, and methyl iodide for methylation. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The cyclopropyl, methyl, and nitro groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Used in the development of drugs, particularly as an intermediate in the synthesis of antiviral drugs like Nevirapine.

    Industry: Employed in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyclopropyl and methyl groups can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, particularly its combination of cyclopropyl, methyl, and nitro groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-4-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6-4-5-10-9(8(6)12(13)14)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHYUKOOUYNDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)NC2CC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440710
Record name AGN-PC-0N59LM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284686-17-5
Record name AGN-PC-0N59LM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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